7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
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Overview
Description
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol This compound belongs to the class of benzoxepins, which are characterized by a benzene ring fused to an oxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several synthetic routes to prepare 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one:
From 4-Iodotoluene: This method involves the reaction of 4-iodotoluene with appropriate reagents to form the desired compound.
From p-Cresol: Another route involves the use of p-cresol as a starting material, which undergoes a series of reactions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, cyclization, and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one: This compound has a similar structure but with a chlorine atom instead of a methyl group.
7-Fluoro-3,4-dihydro-2H-benzo[b]oxepin-5-one: Similar to the above compound but with a fluorine atom.
Uniqueness
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBXPHOGLWGQLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396706 |
Source
|
Record name | 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41177-66-6 |
Source
|
Record name | 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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